(2S)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol
Description
(2S)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol is a chiral β-amino alcohol characterized by a hydroxyl-substituted phenyl group and an amino alcohol backbone. Its stereochemistry (S-configuration) and functional groups make it a critical intermediate in pharmaceutical synthesis, particularly in β-lactam antibiotics like amoxicillin .
Properties
IUPAC Name |
4-[(1S)-1-amino-2-hydroxyethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-8(5-10)6-1-3-7(11)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMNUYYJVXICFJ-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CO)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and an appropriate amino acid derivative.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-hydroxybenzaldehyde, while reduction may yield 2-amino-2-(4-hydroxyphenyl)ethanol.
Scientific Research Applications
(2S)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds and other interactions, influencing the compound’s biological activity and pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Variations on the Phenyl Ring
Halogen-Substituted Derivatives
- (2S)-2-Amino-2-(4-bromophenyl)ethan-1-ol (CAS 354153-65-4): Replaces the hydroxyl group with bromine. Increased molecular weight (216.08 g/mol vs. 181.19 g/mol for the hydroxyl variant) and lipophilicity due to bromine’s hydrophobic nature . Used in Suzuki coupling reactions for drug discovery.
- (2S)-2-Amino-2-(4-iodophenyl)ethan-1-ol HCl (CAS 2376106-42-0): Iodine substitution introduces steric bulk and higher molecular weight (299.54 g/mol). Applications in radiopharmaceuticals due to iodine’s isotopic properties .
Fluorine-Substituted Derivatives
- Common in CNS-targeting drugs due to improved blood-brain barrier penetration.
Methyl-Substituted Derivatives
- (2S)-2-Amino-2-(4-methylphenyl)ethan-1-ol (CAS 327183-90-4): Methyl group reduces polarity, increasing logP (predicted ~1.2 vs. ~0.5 for the hydroxyl variant). Used in asymmetric catalysis and as a ligand in organometallic reactions .
Stereochemical Variants
- (2R)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol: Enantiomer with R-configuration. Differing biological activity; for example, in amoxicillin synthesis, the R-configuration of the related acetamido group is essential for antibiotic efficacy .
Functional Group Modifications
- Methyl (2S)-2-Amino-2-(4-Hydroxyphenyl)acetate (CAS 37763-23-8): Esterification of the hydroxyl group in ethanolamine. Increased stability under acidic conditions, suitable for prodrug formulations .
- (2S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol (CAS 1213463-79-6): Combines chlorine and fluorine substituents, creating a unique electronic profile for kinase inhibition .
Key Data Table: Structural and Physicochemical Properties
Biological Activity
(2S)-2-Amino-2-(4-hydroxyphenyl)ethan-1-ol, commonly referred to as a phenolic amino alcohol, has garnered attention in scientific research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and data tables.
Chemical Structure and Properties
The compound features a chiral center at the second carbon atom, contributing to its unique biological activity. Its structure includes both an amino group and a hydroxyphenyl group, which facilitate interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors. The hydroxy group enhances its reactivity and allows for various chemical transformations, which can influence its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds containing the 4-hydroxyphenyl moiety exhibit significant antimicrobial properties. For instance, derivatives of this compound have shown varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Enterococcus faecalis | 128 |
These results suggest that the compound may be effective in treating infections caused by these pathogens, although further optimization may be necessary to enhance potency.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays. The compound demonstrated significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.
Case Study: Antioxidant Assessment
A study conducted on the antioxidant activity of phenolic compounds found that this compound exhibited an IC50 value of 25 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant capabilities compared to other tested compounds.
Potential in Drug Development
Given its biological activities, this compound is being investigated as a precursor for drug development targeting various diseases. Its structural characteristics make it a promising candidate for modifications aimed at enhancing efficacy against specific diseases.
Anticancer Properties
Research has also highlighted the potential anticancer effects of this compound. Studies indicate that derivatives can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These findings underscore the importance of further exploring the compound's role in cancer therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
